[[Cyclohexanesulfonyl-glycyl]-3[pyridin-4-YL-aminomethyl]alanyl]piperidine
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Overview
Description
Chemical Reactions Analysis
[[CYCLOHEXANESULFONYL-GLYCYL]-3[PYRIDIN-4-YL-AMINOMETHYL]ALANYL]PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
[[CYCLOHEXANESULFONYL-GLYCYL]-3[PYRIDIN-4-YL-AMINOMETHYL]ALANYL]PIPERIDINE has several potential scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may serve as a tool for studying protein-protein interactions and enzyme mechanisms due to its peptide-like structure.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific proteins or pathways involved in diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [[CYCLOHEXANESULFONYL-GLYCYL]-3[PYRIDIN-4-YL-AMINOMETHYL]ALANYL]PIPERIDINE is not well-documented. given its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target proteins, leading to various biological effects. The exact molecular pathways involved would depend on the specific target and the context of its use .
Comparison with Similar Compounds
[[CYCLOHEXANESULFONYL-GLYCYL]-3[PYRIDIN-4-YL-AMINOMETHYL]ALANYL]PIPERIDINE can be compared with other dipeptide compounds, such as:
[CYCLOHEXANESULFONYL-GLYCYL]-3[PYRIDIN-4-YL-AMINOMETHYL]ALANYL]PIPERIDINE: Similar in structure but may have different functional groups or substituents.
N-acyl-alpha amino acids and derivatives: These compounds share the peptide bond but differ in the acyl group attached to the amino acid.
Alpha amino acid amides: These compounds have an amide bond similar to dipeptides but may have different amino acid sequences or side chains.
Properties
Molecular Formula |
C22H36N5O4S+ |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-(cyclohexylsulfonylamino)-N-[(2R)-1-oxo-1-piperidin-1-yl-4-(pyridin-1-ium-4-ylamino)butan-2-yl]acetamide |
InChI |
InChI=1S/C22H35N5O4S/c28-21(17-25-32(30,31)19-7-3-1-4-8-19)26-20(22(29)27-15-5-2-6-16-27)11-14-24-18-9-12-23-13-10-18/h9-10,12-13,19-20,25H,1-8,11,14-17H2,(H,23,24)(H,26,28)/p+1/t20-/m1/s1 |
InChI Key |
KMUXFASJKPVMGU-HXUWFJFHSA-O |
Isomeric SMILES |
C1CCC(CC1)S(=O)(=O)NCC(=O)N[C@H](CCNC2=CC=[NH+]C=C2)C(=O)N3CCCCC3 |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NCC(=O)NC(CCNC2=CC=[NH+]C=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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